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Technical Support Center: DGOA-Based
Composite Laminates
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

minimizing residual stress in Diglycidyl Ether of o-Phthalic Acid (DGOA)-based composite

laminates during their experiments.

Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fabrication of DGOA-based

composite laminates and provides potential solutions to mitigate residual stress.

Q1: My composite laminate is warping or distorting after curing. What are the likely causes and

how can I fix this?

A1: Warpage and distortion are primary indicators of high residual stress. The main causes

include:

Asymmetric Laminate Stacking Sequence: An unbalanced laminate layup will lead to

different thermal expansion and shrinkage through the thickness, causing bending moments

that result in warpage.
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Solution: Always use a symmetric and balanced stacking sequence (e.g., [0/90]s,

[0/45/-45/90]s).

Anisotropic Thermal Expansion: The coefficient of thermal expansion (CTE) of a single ply is

significantly different in the fiber direction versus the transverse direction. This mismatch

between plies with different orientations is a major source of residual stress.[1]

Solution: While inherent to the material, optimizing the cure cycle can help manage the

effects of CTE mismatch.

Tool-Part Interaction: A mismatch in the CTE between the composite laminate and the mold

tool can induce stress, especially during cool-down.[1]

Solution: Select a tool material with a CTE that closely matches that of the composite

laminate. If this is not feasible, a slower cooling rate can reduce the stress buildup.

Q2: I'm observing micro-cracks in the matrix of my cured laminate. What's causing this and

how can I prevent it?

A2: Micro-cracking is often a result of excessive tensile residual stresses in the matrix.

Cause: The primary cause is the chemical shrinkage of the DGOA resin during

polymerization and the thermal contraction mismatch between the resin and the reinforcing

fibers during cooling.[1]

Solution 1: Cure Cycle Modification: Implement a multi-stage cure cycle. An initial dwell at

a lower temperature allows for gradual resin flow and impregnation before a final higher

temperature cure. A slower cooling rate after the final dwell is also crucial. Modifying the

cure cycle can reduce residual stresses.[2]

Solution 2: Resin Formulation: While altering the base DGOA may not be an option,

ensure the correct stoichiometric ratio of resin to hardener is used. An incorrect ratio can

affect the degree of cure and mechanical properties, potentially increasing residual stress.

Q3: How does the cure cycle temperature affect residual stress?
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A3: The cure cycle, particularly the temperature profile, is a critical factor in controlling residual

stress.

High Curing Temperature: A high cure temperature can accelerate the curing reaction but

may also lead to a higher cross-linking density, which can increase chemical shrinkage and

result in higher residual stress upon cooling from an elevated temperature.

Heating and Cooling Rates: Rapid heating can create temperature gradients through the

thickness of the laminate, leading to non-uniform curing.[3] Very slow cooling can allow for

some stress relaxation, while rapid cooling will "lock in" higher levels of thermal stress.

Optimization Strategy: An optimized cure cycle often involves a controlled ramp-up to an

intermediate dwell temperature to allow for resin flow and consolidation, followed by a

ramp-up to the final cure temperature. The cooling phase should be slow and controlled to

minimize thermal stresses.[3][4]

Q4: Can I reduce residual stress by changing the pressure during the cure cycle?

A4: Yes, the applied pressure plays a role, primarily in laminate consolidation and void

reduction, which indirectly affects residual stress.

Effect of Pressure: Adequate pressure is necessary to ensure good consolidation, minimize

voids, and facilitate resin flow. Voids can act as stress concentrators, leading to premature

failure.

Application Timing: Pressure is typically applied during the initial heating phase when the

resin viscosity is low to ensure good wet-out of the fibers and to squeeze out excess resin

and trapped air.

Factors Influencing Residual Stress
The following diagram illustrates the key factors contributing to the development of residual

stress in DGOA-based composite laminates and the strategies to minimize it.
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Factors influencing residual stress and mitigation strategies.

Quantitative Data Summary
The following tables summarize the impact of key processing parameters on the properties of

epoxy-based composite laminates. Note that this data is representative of typical epoxy

systems and should be used as a guideline for DGOA-based composites.

Table 1: Effect of Cure Cycle Parameters on Mechanical Properties
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Parameter Change
Effect on
Flexural
Strength

Effect on
Glass
Transition
Temp. (Tg)

Impact on
Residual
Stress

Heating Rate

Increase (e.g.,

1.5°C/min to

5°C/min)

Can improve with

optimization[4]

Generally

minimal direct

effect

May increase

due to thermal

gradients

Dwell

Temperature
Increase

Can improve up

to an optimal

point

Increases with

higher cure temp

Tends to

increase

Dwell Time Increase

Improves up to

full cure, then

plateaus

Increases to a

maximum value

Can slightly

decrease with

longer times at

lower temps

(stress

relaxation)

Cooling Rate
Decrease

(slower cooling)

Minimal direct

effect

Minimal direct

effect

Significantly

Decreases

Table 2: Typical Properties of DGEBA-based Epoxy Resins (as an analog for DGOA)

Property Value Unit

Tensile Modulus 2.5 - 4.0 GPa

Tensile Strength 50 - 80 MPa

Glass Transition Temperature

(Tg)
110 - 180 °C

Coefficient of Thermal

Expansion (CTE)
50 - 70 µm/m°C

Data is generalized from various sources for typical DGEBA/amine cured systems and may

vary based on specific formulation and cure conditions.[5]
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Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the characterization of

DGOA-based composites and the analysis of residual stress.

Cure Kinetics Analysis using Differential Scanning
Calorimetry (DSC)
Objective: To determine the heat of reaction, degree of cure, and glass transition temperature

(Tg) of the DGOA resin system. This information is crucial for designing an optimal cure cycle.

[6]

Methodology:

Sample Preparation: Prepare uncured DGOA resin/hardener mixture samples of 5-10 mg in

standard aluminum DSC pans. Prepare a fully cured sample for baseline measurements.

Dynamic Scan (Non-isothermal):

Place the uncured sample in the DSC instrument.

Heat the sample from room temperature to approximately 250°C at a constant heating rate

(e.g., 5, 10, 15, and 20°C/min).[6]

Record the heat flow as a function of temperature. The exothermic peak represents the

curing reaction.

The total heat of reaction (ΔH_total) is determined by integrating the area under the

exotherm.

Isothermal Scan:

Heat a new uncured sample rapidly to a desired isothermal cure temperature (e.g., 120°C,

140°C, 160°C).

Hold at this temperature until the reaction is complete (heat flow returns to baseline).
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The degree of cure (α) at any time (t) can be calculated as the ratio of the heat evolved up

to time t (ΔH_t) to the total heat of reaction (ΔH_total).

Tg Determination:

After the curing scan (either dynamic or isothermal followed by cooling), perform a second

heating scan on the same sample at a controlled rate (e.g., 10°C/min).

The glass transition temperature (Tg) is observed as a step change in the heat flow curve.

Residual Stress Measurement using the Hole-Drilling
Strain Gage Method
Objective: To quantitatively measure the in-plane residual stresses in a cured DGOA composite

laminate.[7][8]

Methodology:

Strain Gage Rosette Installation: Bond a specialized three-element strain gage rosette to the

surface of the cured laminate at the location of interest.

Alignment and Drilling:

Precisely align a high-speed drilling apparatus (often with an air turbine) over the center of

the rosette.

Use a small-diameter end mill (e.g., 1.6 mm) to drill a shallow, flat-bottomed hole in small,

precise depth increments (e.g., 0.1 mm).[8]

Strain Measurement:

After each drilling increment, record the relaxed strains from the three strain gages. The

removal of stressed material causes a redistribution of stress, which is measured as a

change in strain on the surface.

Stress Calculation:
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The measured strains are used in conjunction with calibration coefficients (specific to the

material's orthotropic properties and the geometry of the hole and gages) to calculate the

residual stress profile as a function of depth.[7] This often requires specialized software or

finite element analysis for accurate calculation in composite materials.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. kompozyty.ptmk.net [kompozyty.ptmk.net]

2. apps.dtic.mil [apps.dtic.mil]

3. mdpi.com [mdpi.com]

4. mdpi.com [mdpi.com]

5. researchgate.net [researchgate.net]

6. pepolska.pl [pepolska.pl]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Minimizing residual stress in DGOA-based composite
laminates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206105#minimizing-residual-stress-in-dgoa-based-
composite-laminates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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